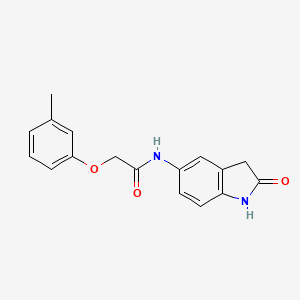
2-(3-methylphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methylphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(3-methylphenoxy)-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide is a synthetic derivative with potential pharmacological applications. Its structure incorporates an indole moiety, which is frequently associated with diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₂ , indicating a complex structure that may influence its biological behavior. The presence of the indole ring is significant due to its established role in various biological processes.
Biological Activity Overview
Indole derivatives are known for their broad spectrum of biological activities, including:
- Anticancer Activity : Many indole derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Indoles have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : Some studies suggest that indole compounds may offer neuroprotective benefits.
Anticancer Studies
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against several cancer cell lines. For instance, a study evaluated the efficacy of various indole derivatives against human cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MIAPACA (pancreatic cancer). The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | MDA-MB-231 | 12 |
| Compound C | MIAPACA | 8 |
Antimicrobial Activity
In vitro studies have shown that related compounds demonstrate antibacterial activity exceeding that of conventional antibiotics like ampicillin. For example, one derivative exhibited MIC values ranging from 0.004 to 0.03 mg/mL against various bacterial strains .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 0.03 |
| S. aureus | 0.015 |
| L. monocytogenes | 0.01 |
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective properties. A specific study highlighted the ability of certain compounds to inhibit apoptosis in neuronal cells, providing a potential therapeutic avenue for neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound are believed to involve:
- Inhibition of Cell Proliferation : Indole compounds can induce cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect cells from oxidative stress.
- Interaction with Biological Targets : The compound may interact with specific enzymes or receptors involved in disease pathways.
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-3-2-4-14(7-11)22-10-17(21)18-13-5-6-15-12(8-13)9-16(20)19-15/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVFUWRGFMPDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














